Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide
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Overview
Description
Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide is a complex organic compound with a molecular formula of C22H23IN2S2. This compound is part of the benzothiazolium family, known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide involves several steps. The synthetic route typically starts with the preparation of the benzothiazolium core, followed by the introduction of the ethyl and methoxy groups. The final step involves the iodination of the compound. Industrial production methods often involve the use of high-pressure reactors and advanced purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as hydroxide or cyanide ions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in fluorescence microscopy and as a staining agent for biological samples.
Industry: The compound is used in the manufacturing of dyes and pigments
Mechanism of Action
The mechanism of action of Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction can lead to changes in cellular processes, such as gene expression and signal transduction pathways .
Comparison with Similar Compounds
Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide can be compared with other similar compounds, such as:
- Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide
- Benzothiazolium, 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)- These compounds share similar structural features but differ in their specific functional groups and molecular properties. The unique combination of ethyl, methoxy, and benzoselenazolylidene groups in this compound contributes to its distinct chemical behavior and applications .
Properties
CAS No. |
63816-16-0 |
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Molecular Formula |
C25H29IN2OSSe |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
3-ethyl-2-[2-[(3-ethyl-5-methoxy-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C25H29N2OSSe.HI/c1-6-18(14-24-26(7-2)20-11-9-17(4)13-22(20)29-24)15-25-27(8-3)21-16-19(28-5)10-12-23(21)30-25;/h9-16H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
CQAPUGWAMRGZBV-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=C(C=C2)C)CC)C=C3N(C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |
Origin of Product |
United States |
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